molecular formula C24H26N4O3 B11323822 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11323822
M. Wt: 418.5 g/mol
InChI Key: WYTAVVHMDQIZDW-UHFFFAOYSA-N
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Description

7-(2-Furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a dihydroquinazolinone core. Its structure includes a 2-furyl substituent at the 7-position, a 4-(2-methoxyphenyl)piperazine group at the 2-position, and a methyl group at the 4-position.

The dihydroquinazolinone scaffold contributes to conformational rigidity, while substituents like the methoxyphenyl group modulate electronic properties and lipophilicity, influencing bioavailability and target binding .

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

7-(furan-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H26N4O3/c1-16-23-18(14-17(15-20(23)29)21-8-5-13-31-21)26-24(25-16)28-11-9-27(10-12-28)19-6-3-4-7-22(19)30-2/h3-8,13,17H,9-12,14-15H2,1-2H3

InChI Key

WYTAVVHMDQIZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CC(CC2=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furfural and an acid chloride.

    Substitution with Piperazine: The methoxyphenyl-substituted piperazine can be synthesized separately and then coupled with the quinazolinone core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl alcohols or furyl ketones.

    Reduction: Reduction reactions can target the quinazolinone core or the furyl group, potentially converting them into more saturated derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furyl alcohols, furyl ketones.

    Reduction: Saturated quinazolinone derivatives, reduced furyl groups.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has shown potential as a pharmacologically active agent. It is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydroquinazolinone Derivatives

Compound Name 7-Position Substituent 2-Position Substituent 4-Position Substituent Molecular Weight (g/mol)*
Target Compound 2-Furyl 4-(2-Methoxyphenyl)piperazin-1-yl Methyl ~407.45
4-Methyl-7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Phenyl 4-(Pyridin-2-yl)piperazin-1-yl Methyl ~401.47
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one 2-Furyl 4-(Benzodioxol-5-ylmethyl)piperazin-1-yl None ~463.50

*Calculated based on molecular formulas.

Key Observations :

  • 2-Position : The 2-methoxyphenyl group (target) provides lipophilicity and hydrogen-bonding capacity, contrasting with pyridinyl (polar, basic) in and benzodioxolylmethyl (bulky, electron-rich) in .
  • 4-Position : Methyl substitution enhances steric bulk and metabolic stability compared to unsubstituted analogs .

Physicochemical and Pharmacokinetic Properties

The benzodioxole substituent in may enhance metabolic resistance due to its electron-rich aromatic system .

Computational Similarity Assessment

Compound similarity is quantified using cheminformatics tools such as molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. Key findings include:

  • Tanimoto Similarity :
    • Target vs. : ~0.65 (moderate similarity; differences in aromatic substituents).
    • Target vs. : ~0.55 (lower similarity due to benzodioxole vs. methoxyphenyl).
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., methoxy vs. pyridinyl) may cause significant differences in receptor binding .

Research Implications

  • Drug Design : The target compound’s furyl and methoxyphenyl groups offer a balance of lipophilicity and hydrogen-bonding, making it a candidate for central nervous system (CNS) drug development.
  • Virtual Screening : Ligand-based approaches using similarity metrics (e.g., MACCS fingerprints) can prioritize analogs with optimized substituents .

Biological Activity

7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article explores the biological activity of this compound through various studies and data.

  • Molecular Formula : C23H23FN4O2
  • Molecular Weight : 406.5 g/mol
  • IUPAC Name : 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5-one

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including various receptors and enzymes. The presence of the piperazine ring and the quinazolinone core structure allows for modulation of biological pathways, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study on Mannich bases demonstrated that derivatives with piperazine moieties exhibited enhanced cytotoxicity against human cancer cell lines such as HeLa and HepG2 .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa1.5
Compound BHepG20.8
7-(2-furyl)...A549TBD

Antimicrobial Activity

Quinazolinones are also recognized for their antimicrobial properties. Studies have shown that modifications in the structure can lead to enhanced antibacterial and antifungal activities. The specific interactions at the molecular level are crucial for determining efficacy against pathogens .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects, which could be relevant for the development of new therapeutic agents targeting mental health conditions.

Case Studies

  • Anticancer Study : A series of quinazolinone derivatives were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The study found that modifications in the phenyl ring significantly influenced cytotoxicity, with some compounds demonstrating IC50 values below 2 µg/mL .
  • Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of related quinazolinones against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazolinones indicates that specific substitutions on the piperazine and phenyl rings can enhance biological activity. For example, compounds with electron-donating groups on the phenyl ring showed increased binding affinity to target receptors .

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